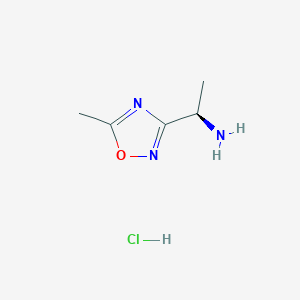
3-(2H-hexafluoropropoxy)-1,2-propenoxide
Overview
Description
3-(2H-hexafluoropropoxy)-1,2-propenoxide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of hexafluoropropoxy and propenoxide groups, which contribute to its high reactivity and stability. This compound is of significant interest in various fields, including organic synthesis, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-hexafluoropropoxy)-1,2-propenoxide typically involves the oligomerization of hexafluoropropene in the presence of fluorine-containing tertiary amines. The reaction is carried out at temperatures ranging from -20°C to 100°C. A common method involves the use of tris-[β-(2H-hexafluoropropoxy-ethyl)]-amine as a catalyst in an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of hexafluoropropene into a reaction vessel containing the catalyst and solvent. The reaction mixture is maintained at the desired temperature, and the product is isolated through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2H-hexafluoropropoxy)-1,2-propenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
3-(2H-hexafluoropropoxy)-1,2-propenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of 3-(2H-hexafluoropropoxy)-1,2-propenoxide involves its interaction with various molecular targets. The hexafluoropropoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The propenoxide group provides a reactive site for nucleophilic attack, facilitating the formation of new chemical bonds. These properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Hexafluoropropene: A precursor in the synthesis of 3-(2H-hexafluoropropoxy)-1,2-propenoxide.
Perfluoroalkyl radicals: Compounds with similar fluorinated structures and high reactivity.
Fluorinated epoxides: Compounds with similar functional groups and reactivity patterns
Uniqueness
This compound stands out due to its combination of hexafluoropropoxy and propenoxide groups, which impart unique reactivity and stability. This makes it a valuable compound in various applications, from materials science to pharmaceuticals.
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c7-4(5(8,9)10)6(11,12)14-2-3-1-13-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOAWAFFKGTPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092090.png)
![(3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092093.png)
![(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092102.png)
![(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092103.png)
![(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092107.png)
![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)


![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)





